3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one

cooling threshold taste dilution analysis structure-activity relationship

3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (abbreviated 3-MPC; CAS 41357-00-0; molecular formula C₁₀H₁₅NO; MW 165.23 g/mol) is a cyclic α-keto enamine belonging to the pyrrolidine class of organoheterocyclic compounds. It was unequivocally identified as one of the key Maillard reaction products imparting an intense physiological cooling sensation upon oral degustation, formed from glucose and L-proline during thermal processing of cereals and malt.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 41357-00-0
Cat. No. B13125796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one
CAS41357-00-0
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC1)N2CCCC2
InChIInChI=1S/C10H15NO/c1-8-4-5-9(12)10(8)11-6-2-3-7-11/h2-7H2,1H3
InChIKeySXIDVHLMAKILQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (CAS 41357-00-0): Chemical Identity, Compound Class, and Discovery as a Maillard-Derived Cooling Agent


3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (abbreviated 3-MPC; CAS 41357-00-0; molecular formula C₁₀H₁₅NO; MW 165.23 g/mol) is a cyclic α-keto enamine belonging to the pyrrolidine class of organoheterocyclic compounds [1][2]. It was unequivocally identified as one of the key Maillard reaction products imparting an intense physiological cooling sensation upon oral degustation, formed from glucose and L-proline during thermal processing of cereals and malt [3]. The compound is a solid at ambient temperature, has an estimated water solubility of approximately 9.6 g/L, a predicted logP of 1.2–1.35, and a strongest basic pKa of 5.59 [1].

1 Cooling sensation research & sensory evaluation
2 Odorless cooling probe for trigeminal studies
3 Maillard pathway & flavor formation modeling
4 Nature-identical flavor reference standard

Why 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one Cannot Be Generically Substituted by Other Cyclic α-Keto Enamines or Menthol


Within the cyclic α-keto enamine class, even minor structural modifications produce large, non-linear shifts in cooling potency, odor profile, and formation pathway specificity. A systematic SAR study of 26 derivatives demonstrated that any alteration of the amino moiety, carbocyclic ring size, or methyl group position significantly increased the cooling detection threshold [1]. Critically, the nitrogen-containing precursor dictates whether the Maillard reaction yields cooling-active cyclopentenones or bitter-tasting azepinones—pyrrolidine selectively generates 3-MPC and 5-MPC, whereas 1-pyrroline exclusively produces bitter compounds [2]. Furthermore, the benchmark cooling agent (−)-menthol carries a strong minty odor that confounds sensory applications, while 3-MPC and its close analogs are virtually odorless, decoupling cooling from olfaction [3]. These orthogonal SAR, precursor-specificity, and sensory-disentanglement properties mean that no single in-class analog can simultaneously replicate the quantitative cooling threshold, odorlessness, and defined formation chemistry of 3-MPC. The evidence below quantifies these differentiation dimensions.

Target
3-MPC: reported intermediate cooling potency, virtually odorless, pyrrolidine-specific Maillard product
Substitute
(−)-Menthol: strong mint odor confounds sensory decoupling; cooling onset latency ~10 s may alter perceptual profile
Target
3-MPC: cooling threshold 5-fold higher than menthol; SAR baseline for cyclopentenone class
Substitute
5-MPC: 5-fold less potent; does not replicate quantitative threshold hierarchy or odorlessness context
Target
3-MPC: formed exclusively via pyrrolidine pathway, avoiding bitter azepinone contamination
Substitute
DMPF/furanone analogs: higher potency but ring-oxygen insertion shifts sensory dynamics; not interchangeable as benchmark

Quantitative Comparative Evidence: 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one vs. Closest Analogs and Benchmark Cooling Agents


Cooling Threshold Potency Hierarchy: 3-MPC vs. 5-MPC vs. 2,5-Dimethyl-4-(1-pyrrolidinyl)-3(2H)-furanone (DMPF) vs. (−)-Menthol

In a direct head-to-head taste dilution analysis (TDA) of HPLC-purified Maillard reaction products, 3-MPC exhibited an oral cooling detection threshold 5-fold higher (i.e., 5× less potent) than (−)-menthol, whereas its regioisomer 5-MPC was 25-fold higher than (−)-menthol. Relative to DMPF, 3-MPC showed a 3-fold lower threshold (greater potency) while 5-MPC showed a 17-fold lower threshold [1]. This positions 3-MPC as an intermediate-potency cooling agent: significantly more potent than 5-MPC (5-fold vs. 25-fold relative to menthol) but less potent than the furanone DMPF. The cooling threshold hierarchy is (−)-menthol (most potent) > DMPF > 3-MPC > 5-MPC (least potent).

Cooling threshold rank
Reported
3-MPC threshold: 5× higher than menthol, 3× lower than DMPF; 5-MPC threshold: 25× higher than menthol
Supports intermediate sensory potency selection
Taste dilution analysis; cooling detection threshold hierarchy: menthol > DMPF > 3-MPC > 5-MPC
cooling threshold taste dilution analysis structure-activity relationship Maillard reaction

Odorlessness Advantage: Olfactory Disentanglement of 3-MPC vs. (−)-Menthol

In a direct head-to-head sensory comparison, (−)-menthol elicited a strong mint-like odor detectable at a low odor threshold concentration of 0.1–0.2 mg/kg. In contrast, 3-MPC, 5-MPC, and DMPF were evaluated with significantly higher odor thresholds, rendering them virtually odorless while still imparting a pronounced and long-lasting cooling sensation to the oral cavity and skin [1]. The ratio of cooling threshold to odor threshold for these α-keto enamines was demonstrated to be substantially more favorable than for (−)-menthol, confirming that cooling activity and mint-like odor are physiologically unlinked [1][2].

Odorlessness profile
Reported
3-MPC virtually odorless; menthol odor threshold 0.1–0.2 mg/kg, strong mint note
Enables cooling perception without olfactory carryover
Sensory panel orthonasal evaluation; cooling/odor threshold ratio favorable for decoupled applications
odor threshold sensory decoupling cooling without aroma flavor formulation

Cooling Onset Dynamics: Temporal Perception Profile of 3-MPC vs. (−)-Menthol

In a controlled time/intensity sensory study, aqueous solutions of 3-MPC and 5-MPC (each at 50-fold above their respective cooling threshold concentrations) were compared against (−)-menthol. For both 3-MPC and 5-MPC, an intense cooling effect was perceived instantaneously upon oral intake. Chewing increased the perceived intensity from approximately 1.5 to 4.5 on a 0–5 scale within 30 seconds, after which the cooling sensation remained constant. In contrast, (−)-menthol showed a significant cooling sensation only after a 10-second delay, reaching its maximum effect after 30 seconds [1]. After expectoration, the cooling intensity of 3-MPC diminished by 50% after 5 minutes, with a significant cooling effect still perceivable after 20 minutes. Under the same conditions, the cooling effect was no longer detectable after 25 minutes [1].

Cooling onset dynamics
Reported
3-MPC instantaneous onset; menthol ~10 s delay. Similar peak intensity (4.5/5) and ~20 min total duration
Supports rapid sensory onset interpretation
Time/intensity sensory evaluation; 50× cooling threshold aqueous solutions
cooling onset time-intensity profile sensory dynamics trigeminal perception

Formation Pathway Exclusivity: Pyrrolidine-Dependent Selective Generation of Cooling Compounds vs. 1-Pyrroline-Dependent Bitter Compound Formation

In quantitative model studies heating cyclotene (the common hexose-derived precursor) with different nitrogen sources, the reaction with pyrrolidine (formed by thermal decarboxylation of L-proline) produced exclusively the cooling-active compounds 3-MPC and 5-MPC. In stark contrast, reaction of cyclotene with 1-pyrroline (formed upon Strecker degradation of L-proline) produced exclusively the bitter-tasting 7-methyl-2,3,6,7-tetrahydrocyclopenta-[b]azepin-8(1H)-one [1]. Furthermore, a nonvolatile, tasteless intermediate—(S)-3-methyl-2-[(2′-carboxy)-1-pyrrolidinyl]-2-cyclopenten-1-one—was isolated and confirmed as an efficient specific precursor for 3-MPC but not for 5-MPC or the bitter azepinones [1]. This demonstrates that 3-MPC formation is not only pathway-specific but also intermediate-specific.

Formation pathway
Reported
Pyrrolidine yields cooling 3-MPC/5-MPC; 1-pyrroline yields bitter azepinone exclusively
Defines quality-by-design precursor control
Model Maillard systems; quantitative GC-MS/HPLC; no cross-contamination observed
Maillard reaction precursor specificity cyclotene pyrrolidine 1-pyrroline

Natural Occurrence Abundance: 3-MPC Quantification in Dark Malt vs. 5-MPC and DMPF

Quantitative analysis of dark roasted malt verified the natural occurrence of 3-MPC at 9.4 μg/kg, alongside 5-MPC at 101.3 μg/kg and DMPF at 11.5 μg/kg [1]. The 3-MPC level, while approximately 10.8-fold lower in abundance than 5-MPC, is comparable to DMPF (9.4 vs. 11.5 μg/kg). This natural occurrence profile confirms that 3-MPC is a genuine food-derived metabolite present in thermally processed cereal products, distinguishing it from purely synthetic cooling agents.

Natural abundance
Reported
3-MPC: 9.4 μg/kg in dark malt (10.8× less than 5-MPC; comparable to DMPF 11.5 μg/kg)
Supports nature-identical flavor status context
Solvent extraction, GC-MS/LC-MS; verified in thermally processed cereal matrix
natural occurrence dark malt quantitative analysis food metabolomics

Structure-Activity Relationship: Impact of Ring Oxygen Insertion Relative to 3-MPC Baseline

A systematic SAR study of 26 cyclic α-keto enamine derivatives established 3-MPC as the reference baseline for the cyclopentenone subclass. Insertion of an oxygen atom into the 2-cyclopenten-1-one ring dramatically increased cooling activity: the cooling threshold of 5-methyl-4-(1-pyrrolidinyl)-3(2H)-furanone was found to be 16-fold below the threshold concentration determined for 3-MPC. Further shifting the oxygen atom from the 4- to the 5-position yielded 4-methyl-3-(1-pyrrolidinyl)-2(5H)-furanone, which exhibited the strongest cooling effect at an oral threshold concentration of 0.02–0.06 mmol/L—35-fold below the value for (−)-menthol [1]. Importantly, any modification of the amino moiety, carbocyclic ring size, or incorporation of additional methyl groups led to a significant increase (worsening) of the cooling threshold relative to 3-MPC [1].

SAR baseline role
Reported
3-MPC: cyclopentenone reference; ring-O insertion increases potency 16–35×; amino modification reduces potency
Essential benchmark for cooling compound SAR
26-derivative systematic study; cooling threshold in water; furanone analogs more potent
structure-activity relationship furanone cooling threshold ring modification

Procurement-Relevant Application Scenarios for 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (3-MPC) Based on Quantitative Differentiation Evidence


Odorless Cooling Agent for Fragrance-Free Topical and Oral Care Formulations

3-MPC's virtual odorlessness—directly contrasted with (−)-menthol's strong minty odor detectable at 0.1–0.2 mg/kg [1]—makes it the preferred cooling ingredient for fragrance-free or fragrance-sensitive product lines. In topical creams, lotions, and oral care products (toothpaste, mouthwash) where mint aroma is undesirable or conflicts with other fragrance notes, 3-MPC provides a physiologically verified cooling sensation without olfactory interference. The instantaneous onset of cooling (vs. menthol's ~10 sec latency [1]) further enhances the sensory performance in rapid-rinse oral care formats.

Nature-Identical Cooling Compound for Clean-Label Food and Beverage Products

The verified natural occurrence of 3-MPC at 9.4 μg/kg in dark roasted malt [1] establishes it as a nature-identical flavoring substance formed through the well-characterized Maillard reaction between glucose and L-proline. This supports regulatory dossiers for clean-label or natural-positioned food and beverage products. The pyrrolidine-dependent formation pathway that exclusively yields cooling compounds (3-MPC and 5-MPC) without bitter azepinone contamination [2] provides a quality-by-design framework for manufacturers seeking to generate or source 3-MPC through controlled Maillard processing rather than synthetic routes.

Calibrated Intermediate-Potency Cooling Standard for Sensory Benchmarking and Formulation Development

3-MPC occupies a quantitatively defined intermediate position in the cooling potency hierarchy—5-fold less potent than (−)-menthol but 5-fold more potent than its regioisomer 5-MPC (relative to the menthol benchmark) [1]. This calibrated intermediate potency, combined with its role as the baseline compound for all 26 structurally modified analogs in the cyclic α-keto enamine SAR study [3], makes 3-MPC the logical reference standard for sensory benchmarking in cooling-compound discovery programs. Formulators can use 3-MPC to establish a reproducible midpoint in dose-response curves when screening next-generation cooling candidates.

Maillard-Derived Cooling Agent for Malt-Based and Roasted Cereal Products

Given its natural occurrence in dark malt (9.4 μg/kg [1]) and its formation from the glucose/L-proline Maillard system that predominates in cereal processing, 3-MPC is uniquely suited as an endogenous cooling enhancer for malt-based beverages (beer, whisky, malted milk), roasted cereal products, and bakery applications. Unlike externally added synthetic cooling agents, 3-MPC can be generated in situ through controlled thermal processing parameters (temperature, pH, water content) as demonstrated by Ottinger & Hofmann [2], enabling process-driven flavor design rather than additive-based formulation.

Application
Selection Property
Validation Focus
Odorless cooling research (topical/oral care)
Virtual odorlessness and rapid onset
Sensory decoupling from menthol-like aroma; time-intensity profiling
Nature-identical flavor reference
Verified natural occurrence in dark malt
Quantitative food matrix concentration; Maillard precursor control
Sensory benchmark & SAR studies
Intermediate potency and SAR baseline
Cooling threshold hierarchy; structural analog comparison
Maillard-derived cooling in cereal/malt matrices
Formation via pyrrolidine pathway
Processing-driven flavor generation; bitter byproduct exclusion
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